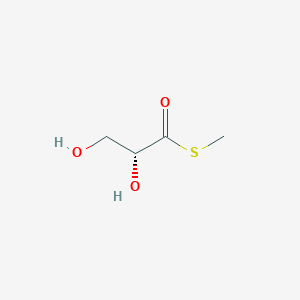

S-methyl D-thioglycerate

描述

S-Methyl D-thioglycerate (C₄H₈O₂S) is a sulfur-containing ester derivative of glycerol, characterized by a thioester bond at the D-configuration position. These compounds are notable for their roles in biochemical pathways, flavor chemistry, and pharmaceutical applications due to their sulfur-mediated reactivity and stability .

属性

分子式 |

C4H8O3S |

|---|---|

分子量 |

136.17 g/mol |

IUPAC 名称 |

S-methyl (2R)-2,3-dihydroxypropanethioate |

InChI |

InChI=1S/C4H8O3S/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1 |

InChI 键 |

OKHCZJYTWZIFMC-GSVOUGTGSA-N |

SMILES |

CSC(=O)C(CO)O |

手性 SMILES |

CSC(=O)[C@@H](CO)O |

规范 SMILES |

CSC(=O)C(CO)O |

产品来源 |

United States |

相似化合物的比较

Key Properties:

- Molecular Formula : C₄H₈O₂S

- Functional Groups : Thioester (-SC(=O)-), hydroxyl (-OH).

- Biosynthetic Pathways : Likely involves transamination and thioesterification, as seen in microbial systems (e.g., Brevibacterium spp.) .

- Applications: Potential use in drug delivery (e.g., maytansinoid conjugates for targeted cytotoxicity) and flavor modulation (e.g., dairy and meat flavor enhancement) .

Structural and Functional Analogues

S-Methyl Cysteine Sulfoxide (SMCSO)

- Structure : Contains a sulfoxide group (-S(=O)-) instead of a thioester.

- Role : Found in garlic and cruciferous vegetables; acts as a bud-breaking agent in plants (100% efficacy in grape cultivars) and a precursor to sulfur volatiles (e.g., dimethyl trisulfide) .

- Key Difference : SMCSO lacks the thioester bond, making it less reactive in acyl transfer reactions compared to S-methyl D-thioglycerate .

S-Methyl Methanethiosulfonate (MMTS)

- Structure : CH₃S-SO₂CH₃.

- Properties : Liquid, density 1.337 g/mL, soluble in DMF and chloroform .

- Applications : Used in protein thiol modification and as a crosslinking agent. Unlike this compound, MMTS is more electrophilic due to its sulfonate group, enabling rapid thiol-disulfide exchange .

S-Methyl Propanethioate

- Structure : CH₃C(=O)SCH₂CH₃.

- Flavor Profile: Exhibits milky, alliaceous notes; produced by Brevibacterium via L-leucine catabolism .

- Comparison : Shares the thioester functional group but differs in alkyl chain length, impacting volatility and flavor intensity .

S-Methyl DM1 (Maytansinoid Conjugate)

- Structure: Cytotoxic maytansinoid linked to a thioester-containing antibody.

- Mechanism: Binds weakly to tubulin but achieves high intracellular accumulation via tubulin rebinding, leading to mitotic arrest at sub-nanomolar concentrations .

- Divergence : While this compound is a small molecule, S-methyl DM1 is a complex antibody-drug conjugate optimized for targeted therapy .

常见问题

Q. What are the established protocols for synthesizing S-methyl D-thioglygerate in laboratory settings?

To synthesize S-methyl D-thioglycerate, researchers typically employ thioesterification reactions using D-thioglycerol and methylating agents (e.g., methyl iodide) under anhydrous conditions. Key steps include:

- Reagent purification : Ensure reagents are free from moisture to prevent side reactions.

- Temperature control : Maintain reactions at 0–4°C to minimize racemization.

- Workup : Use acid-base extraction (e.g., 1M HCl and NaHCO₃) to isolate the product.

Documentation should follow guidelines for reproducibility, including solvent ratios, reaction times, and spectroscopic validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Prioritize ¹H and ¹³C NMR to confirm methyl group integration (δ ~2.1 ppm for S-CH₃) and stereochemical purity.

- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 136.03).

- IR spectroscopy : Identify thioester C=O stretches (~1680–1710 cm⁻¹).

Cross-validate results with literature data to ensure consistency .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Design accelerated stability studies:

- Variables : Test pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure.

- Analytical methods : Monitor degradation via HPLC (C18 column, 220 nm) at intervals (0, 7, 30 days).

- Controls : Include antioxidants (e.g., BHT) to evaluate oxidative stability.

Report degradation products using LC-MS to identify hydrolysis pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across in vitro models?

- Meta-analysis : Aggregate data from peer-reviewed studies (exclude preprint servers) and apply heterogeneity tests (e.g., I² statistic) to identify variability sources .

- Experimental replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media).

- Mechanistic studies : Use siRNA knockdowns to confirm target specificity, addressing off-target effects noted in conflicting studies .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to model nucleophilic attack sites.

- MD simulations : Simulate solvation effects in polar (water) vs. nonpolar (chloroform) solvents.

- Docking studies : Map interactions with enzymatic active sites (e.g., thioesterases) using AutoDock Vina.

Validate predictions with kinetic assays (e.g., stopped-flow spectroscopy) .

Q. What advanced chromatographic methods improve enantiomeric separation of this compound derivatives?

- Chiral stationary phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns.

- Mobile phase optimization : Test polar organic modifiers (e.g., ethanol/isopropanol) with 0.1% trifluoroacetic acid.

- Detection : Couple with circular dichroism (CD) detectors for real-time enantiomer identification.

Compare retention times with chiral standards synthesized via asymmetric catalysis .

Methodological Considerations

Q. How should researchers design a comprehensive literature review on this compound?

- Databases : Prioritize PubMed, SciFinder, and Web of Science (exclude non-peer-reviewed sources like ) .

- Search terms : Use Boolean operators (e.g., "this compound AND (synthesis OR metabolism)").

- Screening : Apply PRISMA guidelines to filter studies by publication date (last 10 years) and experimental rigor .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

- Nonlinear regression : Fit data to Hill or log-logistic models (IC₅₀ calculation).

- Error analysis : Report 95% confidence intervals using bootstrap resampling.

- Software : Implement R packages (e.g.,

drcfor dose-response curves) .

Data Presentation Guidelines

| Element | Best Practice | Common Pitfalls |

|---|---|---|

| Spectral Data | Annotate key peaks (δ/ppm, m/z) | Overcrowded spectra; missing baselines |

| Synthesis Yields | Report isolated yields (%, w/w) with purity ≥95% | Omitting purification steps (e.g., recrystallization) |

| Bioactivity | Normalize to positive/negative controls | Incomplete dose-range testing |

Adapted from reproducibility standards in organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。